Bienvenue dans la boutique en ligne BenchChem!

Abt-072

HCV NS5B Polymerase Inhibition Antiviral Potency Genotype 1a/1b

ABT-072 is a trans-stilbene aryl uracil NS5B polymerase inhibitor validated in Phase 2 interferon-free clinical trials (91% SVR24 with ABT-450/r+ribavirin). Its well-characterized genotype-dependent potency (GT1a EC50=1 nM; GT1b EC50=0.3 nM) and 5- to 9-fold plasma protein shift advantage over ABT-333 make it an essential reference standard for HCV DAA research, combination regimen benchmarking, and enabling formulation development for poorly soluble antiviral candidates.

Molecular Formula C24H27N3O5S
Molecular Weight 469.6 g/mol
CAS No. 1132936-00-5
Cat. No. B605103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbt-072
CAS1132936-00-5
SynonymsABT-072;  ABT 072;  ABT072.
Molecular FormulaC24H27N3O5S
Molecular Weight469.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1OC)C=CC2=CC=C(C=C2)NS(=O)(=O)C)N3C=CC(=O)NC3=O
InChIInChI=1S/C24H27N3O5S/c1-24(2,3)20-15-19(27-13-12-21(28)25-23(27)29)14-17(22(20)32-4)9-6-16-7-10-18(11-8-16)26-33(5,30)31/h6-15,26H,1-5H3,(H,25,28,29)/b9-6+
InChIKeyXMZSTQYSBYEENY-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ABT-072 (CAS 1132936-00-5): A Non-Nucleoside NS5B Polymerase Inhibitor for HCV Research and Antiviral Procurement


ABT-072 is a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase [1]. It is a trans-stilbene analog that was evaluated as a direct-acting antiviral (DAA) candidate for the treatment of chronic HCV infection [2]. The compound exhibits potent, genotype-specific antiviral activity and was advanced into Phase 2 clinical trials as part of interferon-free combination regimens [3].

Why ABT-072 Cannot Be Simply Substituted with Other HCV NS5B Inhibitors in Research or Procurement


ABT-072 belongs to a distinct chemical class of aryl uracil-based NS5B inhibitors and exhibits a unique pharmacological profile, including genotype-specific potency, plasma protein shift characteristics, and a defined role in combination therapy [1]. Its efficacy and safety have been established in specific clinical contexts (e.g., in combination with ABT-450/r) that are not generalizable to other NS5B inhibitors [2]. Substitution with a different NS5B inhibitor (e.g., dasabuvir/ABT-333) or a nucleotide analog (e.g., sofosbuvir) would introduce unknown variables in antiviral activity, resistance profile, and drug-drug interactions, potentially invalidating experimental results or compromising clinical outcomes [3]. The quantitative evidence below demonstrates specific points of differentiation that are critical for informed scientific and procurement decisions.

ABT-072: Quantitative Evidence for Differentiated Potency, Plasma Stability, and Clinical Efficacy


ABT-072 Demonstrates Potent, Genotype-Dependent Antiviral Activity (EC50: 1 nM vs 0.3 nM)

ABT-072 exhibits potent inhibition of HCV subgenomic replicon replication, with EC50 values of 1 nM for genotype 1a (GT1a) and 0.3 nM for genotype 1b (GT1b) . This represents a 3.3-fold higher potency against GT1b compared to GT1a, a difference that is relevant for research applications where genotype-specific effects are being studied.

HCV NS5B Polymerase Inhibition Antiviral Potency Genotype 1a/1b

ABT-072 Retains Superior Potency Over ABT-333 (Dasabuvir) in the Presence of Human Plasma

In the presence of 40% human plasma, ABT-072 demonstrates 5- to 9-fold greater potency compared to the structurally related NS5B inhibitor ABT-333 (dasabuvir) [1]. This indicates that ABT-072 is less susceptible to plasma protein binding-mediated potency loss, a key advantage for translating in vitro activity to in vivo efficacy.

Plasma Protein Binding HCV NS5B Inhibitor Antiviral Potency Shift

ABT-072 in Combination Therapy Achieved 91% Sustained Virologic Response (SVR24) in a Phase 2a Clinical Trial

In a Phase 2a clinical trial, the combination of ABT-072 with the protease inhibitor ABT-450/r and ribavirin achieved a sustained virologic response at 24 weeks post-treatment (SVR24) in 10 out of 11 (91%) treatment-naïve, HCV genotype 1-infected patients with the IL28B CC genotype [1]. This high SVR rate was achieved without the use of interferon.

HCV Combination Therapy Interferon-Free Regimen Clinical Efficacy

ABT-072 Exhibits Extremely Low Intrinsic Aqueous Solubility, Requiring Specialized Formulation Approaches

ABT-072 is an acidic compound with extremely low intrinsic aqueous solubility [1]. This property necessitates the use of enabling formulations to achieve sufficient oral bioavailability. Studies using a biphasic dissolution-partition system have characterized the supersaturation behavior of ABT-072, demonstrating that prototype formulations can maintain supersaturated drug concentrations in solution, which is critical for in vivo absorption [2].

Solubility Supersaturation Formulation Development

ABT-072 Demonstrates Dose-Proportional Pharmacokinetics and Minimal Accumulation in Humans

In a Phase 1 clinical study, the pharmacokinetics of ABT-072 were found to be dose-proportional, and the compound showed minimal accumulation following multiple dosing [1]. Co-administration with the strong CYP3A4 inhibitor ketoconazole resulted in only modest increases in ABT-072 exposure (Cmax and AUC increased by 45% and 27%, respectively), indicating a low potential for CYP3A4-mediated drug-drug interactions [1].

Pharmacokinetics Dose Proportionality Clinical Pharmacology

Optimal Research and Procurement Applications for ABT-072 Based on Evidence-Based Differentiation


Genotype-Specific HCV Replicon Assays

For researchers investigating genotype-dependent antiviral effects, ABT-072 is an ideal tool due to its well-characterized differential potency against HCV GT1a (EC50=1 nM) and GT1b (EC50=0.3 nM) . This allows for direct comparisons of antiviral response in isogenic replicon cell lines, enabling the study of genotype-specific resistance mechanisms or the evaluation of new compounds in combination with a genotype-selective inhibitor.

Plasma Protein Binding and PK/PD Modeling Studies

ABT-072's 5- to 9-fold potency advantage over ABT-333 in the presence of 40% human plasma makes it a valuable compound for studying the impact of plasma protein binding on antiviral efficacy [1]. Researchers can use ABT-072 as a benchmark to develop and validate PK/PD models that incorporate plasma protein shift, or to screen for new NS5B inhibitors with improved plasma profiles.

Development and Validation of Supersaturating Formulations

Given its extremely low intrinsic aqueous solubility, ABT-072 serves as an excellent model compound for developing and testing enabling formulations, such as amorphous solid dispersions or lipid-based systems [2][3]. Its well-documented supersaturation behavior in biphasic dissolution tests provides a robust benchmark for formulation scientists aiming to enhance the oral bioavailability of poorly soluble drug candidates.

Reference Standard for Interferon-Free HCV Combination Regimens

The clinical proof-of-concept data showing a 91% SVR24 rate with the ABT-450/r + ABT-072 + ribavirin combination establishes a high bar for novel interferon-free HCV therapies [4]. This makes ABT-072 a critical reference standard for preclinical and clinical researchers developing next-generation combination regimens, allowing for direct comparison of efficacy and safety profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Abt-072

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.